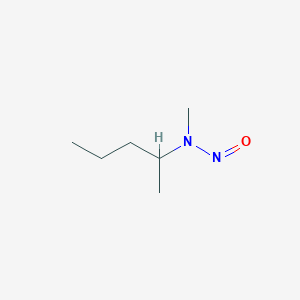
Benzyl 2-fluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-fluoro-3-oxobutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a 2-fluoro-3-oxobutanoate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2-fluoro-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol with 2-fluoro-3-oxobutanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-fluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed:
Oxidation: Benzyl 2-fluoro-3-oxobutanoic acid or benzyl 2-fluoro-3-oxobutanone.
Reduction: Benzyl 2-fluoro-3-hydroxybutanoate or benzyl 2-hydroxy-3-oxobutanoate.
Substitution: Benzyl 2-hydroxy-3-oxobutanoate or benzyl 2-amino-3-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2-fluoro-3-oxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a promising candidate for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity and structural features make it a valuable intermediate in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of benzyl 2-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active moiety that exerts the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-fluoro-3-oxobutanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-fluoro-3-oxobutanoate: Similar structure but with a methyl group instead of a benzyl group.
Benzyl 2-chloro-3-oxobutanoate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: Benzyl 2-fluoro-3-oxobutanoate is unique due to the presence of both a benzyl group and a fluoro group. The benzyl group provides hydrophobic interactions, while the fluoro group enhances binding affinity and metabolic stability. This combination of features makes it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
139101-19-2 |
|---|---|
Molekularformel |
C11H11FO3 |
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
benzyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C11H11FO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI-Schlüssel |
NJIJUVHRWBGFTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)


![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)
![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
